molecular formula C20H23ClN2O2 B11541538 N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide

Cat. No.: B11541538
M. Wt: 358.9 g/mol
InChI Key: PJZGWGBBFGRRJE-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazide functional group, which is known for its versatility in forming various derivatives and participating in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-(4-pentylphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with a similar structure, used in various chemical reactions and applications.

    Diketene: A reactive intermediate used in the synthesis of various organic compounds.

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide stands out due to its unique combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-pentylphenoxy)acetamide

InChI

InChI=1S/C20H23ClN2O2/c1-2-3-4-6-16-9-11-19(12-10-16)25-15-20(24)23-22-14-17-7-5-8-18(21)13-17/h5,7-14H,2-4,6,15H2,1H3,(H,23,24)/b22-14+

InChI Key

PJZGWGBBFGRRJE-HYARGMPZSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl

Canonical SMILES

CCCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.